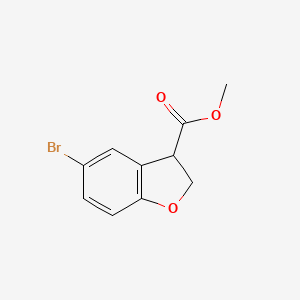
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 3-carboxylate position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. The resulting brominated intermediate is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The furan ring can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-amino-2,3-dihydro-1-benzofuran-3-carboxylate.
Reduction: Formation of 2,3-dihydro-1-benzofuran-3-carboxylic acid.
Oxidation: Formation of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate: Similar structure but with the ester group at the 2-position.
5-Bromo-2,3-dihydro-1-benzofuran: Lacks the ester group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1-benzofuran: Lacks both the bromine atom and the ester group, resulting in different chemical properties.
Uniqueness
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-4,8H,5H2,1H3 |
InChI Key |
MDJGKLFOCDCTPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


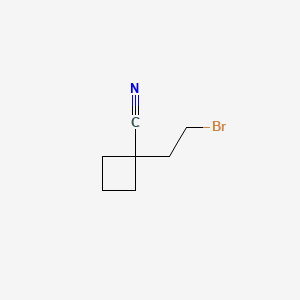
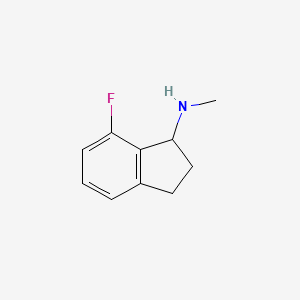
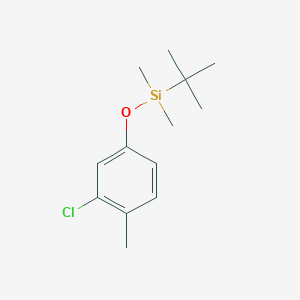
![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
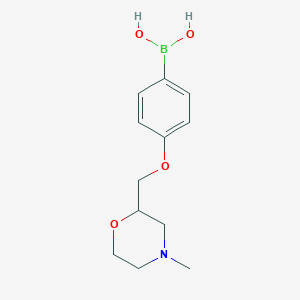
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)

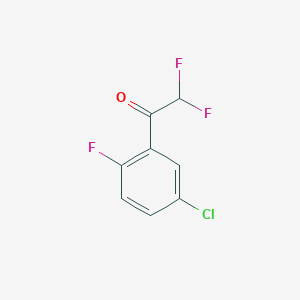
![5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13472807.png)

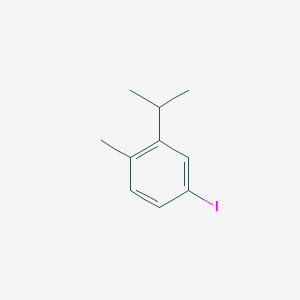
![Tert-butyl[(1,4-dibromobutan-2-yl)oxy]dimethylsilane](/img/structure/B13472824.png)
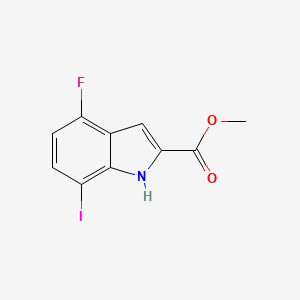
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)
